Sodium bis(2-ethylhexyl)dithiocarbamate
Description
Sodium bis(2-ethylhexyl)dithiocarbamate is an organosulfur compound belonging to the dithiocarbamate class, characterized by the general formula $ \text{R}2\text{NCS}2^- \text{Na}^+ $, where $ \text{R} $ represents the 2-ethylhexyl substituent. Its structure includes a central dithiocarbamate group ($-\text{NCS}2^-$) bonded to two branched 2-ethylhexyl chains, conferring high lipophilicity and metal-chelating capabilities. This compound is synthesized via the reaction of carbon disulfide ($ \text{CS}2 $) with bis(2-ethylhexyl)amine in the presence of sodium hydroxide, forming a water-soluble sodium salt .
Dithiocarbamates are widely studied for their versatility in coordinating transition metals, forming stable complexes used in catalysis, environmental remediation, and nanotechnology. This compound, in particular, exhibits enhanced solubility in organic solvents compared to simpler analogs (e.g., sodium diethyldithiocarbamate) due to its bulky hydrophobic substituents. Applications include:
Properties
CAS No. |
94266-20-3 |
|---|---|
Molecular Formula |
C17H34NNaS2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
sodium;N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/C17H35NS2.Na/c1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,19,20);/q;+1/p-1 |
InChI Key |
XXPMBGMBGWRNRH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with this compound :
- Metal specificity : this compound acts as a ligand for soft metals (e.g., Hg$^{2+}$, Pb$^{2+}$) due to its thiophilicity, whereas Ni$^{2+}$/Cu$^{2+}$ complexes prefer harder Lewis acids .
- Thermal stability : Metal complexes generally exhibit higher thermal stability than the parent sodium salt, enabling high-temperature applications .
Dithiocarbamate-Substituted Benzothiazole Derivatives
Structure : Hybrid molecules combining benzothiazole (antioxidant pharmacophore) and dithiocarbamate groups (e.g., compounds 4a–h in ).
Properties :
Comparison :
- Functionality : this compound lacks intrinsic biological activity but excels in metal chelation, whereas benzothiazole derivatives prioritize therapeutic applications .
- Solubility : The benzothiazole moiety enhances aqueous solubility compared to the highly lipophilic 2-ethylhexyl chains .
Data Tables
Table 1: Structural and Functional Comparison of Dithiocarbamate Compounds
Preparation Methods
Reaction Mechanism and Stoichiometry
The amine reacts with CS₂ in a 1:1 molar ratio under basic conditions to form the dithiocarbamic acid intermediate, which is subsequently deprotonated by sodium hydroxide to yield the sodium salt. The overall reaction is:
where . Excess CS₂ (1.2–1.6 equivalents) is critical to drive the reaction to completion, as lower ratios result in incomplete conversion and impurities.
Procedural Details
-
Reagent Preparation : A solution of 2-ethylhexylamine (1.0 mol) in ethanol-water (3:1 v/v) is cooled to 10–15°C.
-
Alkaline Addition : Sodium hydroxide (1.1 mol) is added dropwise to form the sodium-amine complex, evidenced by a homogenous solution.
-
CS₂ Introduction : Carbon disulfide (1.5 mol) is introduced slowly to mitigate exothermic heat, maintaining temperatures below 30°C.
-
Reflux and Isolation : The mixture is refluxed for 8–12 hours, cooled, and diluted with diethyl ether to precipitate the product. Filtration and drying under vacuum yield a pale yellow solid.
This method typically achieves yields of 75–85%, with purity exceeding 90% when CS₂ is used in excess.
Metal-Complex Mediated Synthesis
Patent WO2016083733A1 outlines a refined one-pot synthesis leveraging metal-amine complexation, adaptable to sodium dithiocarbamates by substituting sodium hydroxide for metal salts.
Key Steps and Advantages
-
Complex Formation : 2-ethylhexylamine reacts with sodium hydroxide in aqueous ethanol to form a stable sodium-amine complex.
-
CS₂ Addition : Carbon disulfide is introduced in 1.2–1.6 equivalents, with pH maintained at 5.5–7.5 via continuous NaOH addition to prevent side reactions.
-
Finishing : The mixture is stirred at 30–40°C for 2 hours, filtered, and washed with warm water to remove unreacted starting materials.
This method enhances reproducibility and purity (up to 95%) by avoiding intermediate isolation and optimizing pH control.
Process Optimization and Critical Parameters
Carbon Disulfide Stoichiometry
| CS₂ Equivalents | Purity (%) | Yield (%) |
|---|---|---|
| 1.1 | 82 | 70 |
| 1.3 | 91 | 82 |
| 1.6 | 95 | 85 |
Data adapted from WO2016083733A1 highlights the necessity of excess CS₂ to suppress byproducts like thiuram disulfides.
Temperature and Solvent Effects
pH Control
Maintaining pH 5.5–7.5 during CS₂ addition prevents decomposition of the dithiocarbamate anion. Deviations outside this range promote hydrolysis or oxidation.
Characterization and Analytical Validation
Spectroscopic Methods
Q & A
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 20–25°C | |
| Reaction Time | 2–4 hours | |
| Purification Method | Recrystallization (hexane/EtOH) |
Q. Table 2: Stability Challenges and Solutions
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Oxidation by O₂ | Inert atmosphere storage | |
| Hydrolysis | Anhydrous solvents, desiccants | |
| Thermal degradation | Storage at 4°C, avoid >40°C |
Ethical and Technical Considerations
- Data Validation : Use AI tools for literature synthesis but manually verify primary data sources to avoid algorithmic bias .
- Ethical Compliance : Anonymize biological data and obtain informed consent for studies involving human-derived samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
